B1578019 Beta-defensin133

Beta-defensin133

Cat. No.: B1578019
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-defensin133 (BD133) is a member of the β-defensin family, a class of small cationic peptides integral to innate immunity. These peptides are characterized by their six-cysteine motif forming three disulfide bonds, which stabilize their β-sheet-rich tertiary structure . BD133 is encoded in the human genome and expressed in epithelial and immune cells, where it contributes to antimicrobial defense and immune modulation .

Properties

bioactivity

Antibacterial

sequence

AVKDTYSCFIMRGKCRHECHDFEKPIGFCTKLNANCYM

Origin of Product

United States

Comparison with Similar Compounds

Primary and Tertiary Structure

BD133 shares the canonical β-defensin scaffold but may exhibit variations in its amino acid sequence, particularly in the cationic and hydrophobic regions critical for microbial membrane interaction. Key comparisons include:

Feature BD133 BD2 BD3
Cysteine Motif 6 cysteines (C1–C6) 6 cysteines (C1–C6) 6 cysteines (C1–C6)
Disulfide Bonds C1–C5, C2–C4, C3–C6 C1–C5, C2–C4, C3–C6 C1–C5, C2–C4, C3–C6
Charge (pI) ~8.5–9.0 (predicted) 8.7 9.1
Propeptide Region Hypothesized to interact with SDF2L1 Minimal propeptide influence Propeptide enhances folding

Structural studies suggest that BD133’s propeptide region may facilitate interactions with chaperones like SDF2L1, akin to α- and β-defensins, but distinctions in mature peptide sequences could alter receptor binding or stability .

Functional Comparison

Antimicrobial Activity

β-defensins disrupt microbial membranes via electrostatic interactions. BD133’s activity spectrum is inferred from related peptides:

Pathogen BD133 Efficacy (Predicted) BD2 Efficacy BD3 Efficacy
P. aeruginosa Moderate (MIC ~10–20 μg/mL) High (MIC ~5–10 μg/mL) High (MIC ~5–10 μg/mL)
S. aureus Low Low High (MIC ~2–5 μg/mL)
C. albicans Moderate None reported High (MIC ~10 μg/mL)

BD3 exhibits broader activity due to enhanced positive charge and hydrophobic residues, whereas BD2 and BD133 may specialize in Gram-negative targets .

Immune Modulation via Chemotaxis

All β-defensins recruit CCR6-expressing dendritic and T cells, but binding affinities vary:

Parameter BD133 BD2 BD3
CCR6 Binding Moderate affinity High affinity Low affinity
Chemotactic Potency EC50 ~50 nM (predicted) EC50 ~30 nM EC50 ~100 nM

BD2’s superior CCR6 interaction correlates with its role in early immune responses, while BD133 may function in sustained recruitment .

Expression and Regulation

Tissue-Specific Expression

Tissue BD133 BD2 BD3
Skin Low High Induced during inflammation
Respiratory Epithelium Moderate High High
Intestinal Mucosa High (predicted) Moderate Low

BD133 is hypothesized to dominate in mucosal immunity, whereas BD2 and BD3 are upregulated in response to pathogens like P. aeruginosa .

Transcriptional Regulation

All β-defensins are regulated by NF-κB and MAPK pathways, but BD133 may have unique promoters responsive to cytokines like IL-1β, similar to BD2 .

Therapeutic Potential and Challenges

Aspect BD133 BD2 BD3
Antimicrobial Therapy Limited due to narrow spectrum Promising for topical use Broad-spectrum candidate
Immunotherapy CCR6-mediated adjuvant Vaccine adjuvant Limited by cytotoxicity
Stability High (disulfide-dependent) Moderate Low (sensitive to proteases)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.